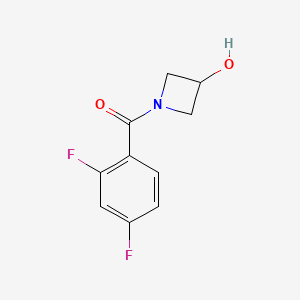

1-(2,4-Difluorobenzoyl)azetidin-3-ol

Descripción

1-(2,4-Difluorobenzoyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound featuring an azetidin-3-ol core substituted with a 2,4-difluorobenzoyl group at the 1-position. Its synthesis typically involves coupling reactions between azetidin-3-ol precursors and activated 2,4-difluorobenzoyl derivatives under basic conditions, as exemplified in Scheme 1 of (compound 5a) . The electron-withdrawing fluorine atoms on the benzoyl ring enhance the compound's stability and influence its electronic properties, making it a candidate for pharmaceutical and agrochemical applications.

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2/c11-6-1-2-8(9(12)3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLJTGVGDRLXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2,4-Difluorobenzoyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The presence of the difluorobenzoyl group enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of azetidinones exhibit potent antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various pathogens:

- Bacillus anthracis : Demonstrated significant inhibition, suggesting potential use in treating anthrax infections.

- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.

- Candida albicans : Exhibited antifungal activity, highlighting its broad-spectrum antimicrobial potential .

Table 1 summarizes the antimicrobial efficacy of related azetidinones:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Azetidinone A | Bacillus anthracis | 0.5 µg/mL |

| Azetidinone B | Staphylococcus aureus | 1.0 µg/mL |

| Azetidinone C | Candida albicans | 0.25 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines:

- MCF-7 (breast cancer) : Induced apoptosis with IC50 values ranging from 14.5 to 97.9 µM.

- HCT-116 (colon cancer) : Showed significant antiproliferative activity, indicating a promising therapeutic avenue for colorectal cancers .

Table 2 presents the anticancer activity data:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Azetidinone D | MCF-7 | 45.0 |

| Azetidinone E | HCT-116 | 30.0 |

| Azetidinone F | A549 (lung cancer) | 25.0 |

Antiviral Activity

Recent studies have evaluated the antiviral properties of azetidinones, particularly against RNA viruses. For example:

- Influenza A Virus (H1N1) : Compounds showed moderate inhibitory activity with EC50 values around 12 µM.

- Human Coronavirus (229E) : The trans-isomer of related compounds exhibited an EC50 of 45 µM, demonstrating potential as antiviral agents .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It may interact with specific receptors on cancer cells or pathogens, disrupting their normal function.

- Induction of Apoptosis : Evidence suggests that azetidinones can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable study focused on the synthesis and biological evaluation of azetidinones related to this compound found promising results in both in vitro and in vivo models. The study highlighted:

- Significant reduction in tumor size in murine models treated with azetidinone derivatives.

- Enhanced survival rates in infected mice models when treated with compounds exhibiting antimicrobial properties.

Comparación Con Compuestos Similares

Key Observations :

- Electron-withdrawing groups (e.g., fluorine in 5a ) increase polarity and metabolic stability compared to electron-donating groups like benzyl or benzhydryl .

Functional Analogs in Bioactive Compounds

Benzoyl Phenyl Ureas

Compounds sharing the 2,4- or 2,6-difluorobenzoyl motif exhibit insecticidal activity by inhibiting chitin synthesis:

Comparison :

- While teflubenzuron and lufenuron are urea derivatives with proven insecticidal activity, this compound lacks the urea moiety but retains the difluorobenzoyl group. This structural difference may limit its direct pesticidal efficacy but opens avenues for novel mechanisms of action .

Antibacterial/Antifungal Derivatives

describes pyrazolone derivatives with a 2,5-difluorobenzoyl group (e.g., 2a-g), which exhibit moderate antibacterial and antifungal activity .

Métodos De Preparación

Direct Acylation of Azetidin-3-ol with 2,4-Difluorobenzoyl Chloride

- The most straightforward and commonly reported method for synthesizing 1-(2,4-Difluorobenzoyl)azetidin-3-ol involves the acylation reaction between azetidin-3-ol and 2,4-difluorobenzoyl chloride.

- This reaction typically requires controlled conditions to optimize yield and purity, including the use of a base to neutralize the hydrochloric acid generated and an inert solvent to maintain reaction stability.

$$

\text{Azetidin-3-ol} + \text{2,4-Difluorobenzoyl chloride} \xrightarrow{\text{Base, Solvent}} \text{this compound}

$$

- Base: Often triethylamine or pyridine to scavenge HCl.

- Solvent: Dichloromethane or tetrahydrofuran (THF).

- Temperature: Typically maintained at 0 °C to room temperature to minimize side reactions.

- This method is reported by Vulcanchem with emphasis on careful reaction control to achieve high yield and purity of the product.

- The reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the acyl chloride.

Patent-Described Processes for Azetidine Derivatives

- Patents describe processes involving amino derivatives reacting with epichlorohydrin or epibromohydrin in inert solvents to yield azetidinols.

- Substituent variation includes halogens such as fluorine, enabling synthesis of difluorobenzoyl-substituted azetidinols.

- The process may involve intermediate protection/deprotection steps and sulfonamide intermediates to improve selectivity and yield.

| Step | Description |

|---|---|

| Amino derivative reaction | Reaction with epichlorohydrin/epibromohydrin in inert solvent |

| Intermediate formation | Formation of azetidine ring with potential sulfonamide protection |

| Functional group variation | Introduction of halogenated benzoyl groups, including difluorobenzoyl |

- Provides a scalable and versatile approach.

- Allows incorporation of various substituents on the azetidine ring.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.